

Elucidating the Structure of Atractyligenin using NMR Spectroscopy: An Application Note

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Compound of Interest

Compound Name: **Atractyligenin**

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Introduction

Atractyligenin is a natural diterpenoid compound of significant interest due to its biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such natural products. This application note provides a detailed overview of the NMR methodologies employed to determine the chemical structure of **Atractyligenin**. It includes generalized experimental protocols for the key NMR experiments and demonstrates how the resulting data are analyzed. While a complete, publicly available dataset of all NMR correlations for **Atractyligenin** is not readily accessible, this document outlines the systematic approach for its structural determination.

Data Presentation

A comprehensive NMR analysis of **Atractyligenin** involves the acquisition of 1D (^1H , ^{13}C , DEPT) and 2D (COSY, HSQC, HMBC) spectra. The data obtained from these experiments are systematically tabulated to facilitate structure elucidation.

Table 1: ^1H NMR Data for Atractyligenin

This table would summarize the proton NMR data. Due to the lack of a complete public dataset, representative data is shown. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS), multiplicities describe the splitting pattern of the

signal (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz) provide information about the connectivity of neighboring protons.

Position	δ (ppm)	Multiplicity	J (Hz)
H-X	x.xx	d	x.x
H-Y	y.yy	dd	y.y, z.z
...

Note: A complete and verified ^1H NMR data table for **Atractyligenin** is not available in the public domain at the time of this writing.

Table 2: ^{13}C NMR and DEPT Data for Atractyligenin

The ^{13}C NMR spectrum provides information on all carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH_3), methylene (CH_2), methine (CH), and quaternary carbons (C). The data below is based on publicly available chemical shifts, but without full assignments.

Position	δ (ppm) (CD_3OD)[1]	Carbon Type (from DEPT)
C-1	xx.x	CH_2
C-2	yy.y	CH_2
...
C-4	zz.z	C
...
C-18	aa.a	CH_3
C-19	bb.b	COOH
C-20	cc.c	CH_3

Note: The assignments of the listed ^{13}C chemical shifts from SpectraBase to specific carbon atoms of the **Atractyligenin** structure require further analysis using 2D NMR data.[1]

Table 3: 2D NMR Correlations for Atractyligenin (COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond connectivities.

Proton(s)	COSY Correlations	HSQC Correlation (^{13}C)	HMBC Correlations (^{13}C)
H-X	H-Y, H-Z	C-X	C-W, C-Y, C-Z
H-A	H-B	C-A	C-B, C-C
...

- COSY (Correlation Spectroscopy): Reveals proton-proton (^1H - ^1H) couplings, typically over two to three bonds. This helps to identify adjacent protons and build spin systems within the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to (^1H - ^{13}C).^{[2][3][4][5][6]} This allows for the definitive assignment of protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations (typically 2-4 bonds) between protons and carbons (^1H - ^{13}C).^{[2][6][7]} This is vital for connecting different fragments of the molecule and for assigning quaternary carbons.

Experimental Protocols

The following are generalized protocols for the key NMR experiments used in the structure elucidation of diterpenoids like **Atractyligenin**.

Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of purified **Atractyligenin** for ^1H NMR and 20-50 mg for ^{13}C NMR experiments.

- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for diterpenoids include deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in the pipette during transfer to the NMR tube to ensure a homogeneous solution, which is critical for obtaining high-resolution spectra.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

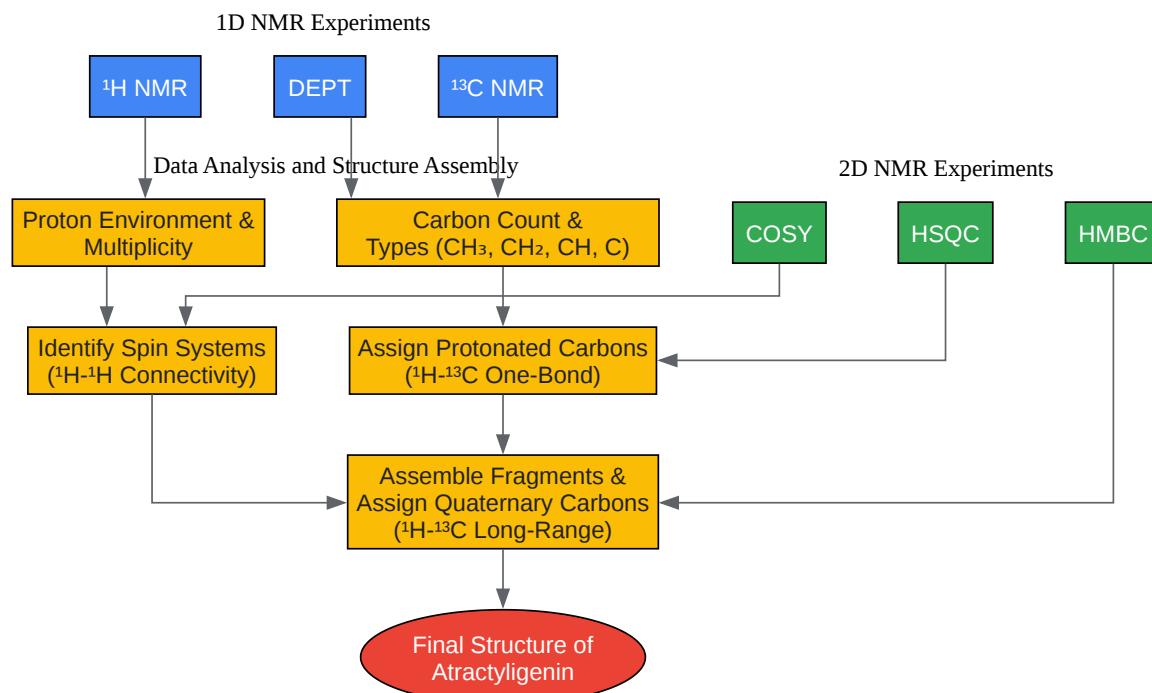
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (zg30 or similar).
 - Spectral Width: Typically 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on sample concentration.
- ^{13}C NMR:
 - Pulse Program: Standard single-pulse with proton decoupling (zgpg30 or similar).
 - Spectral Width: Typically 200-240 ppm.
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as ^{13}C has low natural abundance.
- DEPT-135:
 - Pulse Program: Standard DEPT-135 sequence.
 - Parameters: Set according to standard spectrometer recommendations. This experiment will show CH/CH_3 signals as positive and CH_2 signals as negative.
- COSY:
 - Pulse Program: Gradient-selected COSY (gCOSY).
 - Spectral Width: Same as ^1H NMR in both dimensions.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 2-8.
- HSQC:
 - Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3 or similar).
 - Spectral Width (F2 - ^1H): Same as ^1H NMR.
 - Spectral Width (F1 - ^{13}C): Typically 0-160 ppm, adjusted to cover the expected chemical shift range of protonated carbons.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 4-16.
- HMBC:
 - Pulse Program: Gradient-selected HMBC (hmbcgp1pndqf or similar).

- Spectral Width (F2 - ^1H): Same as ^1H NMR.
- Spectral Width (F1 - ^{13}C): Typically 0-220 ppm, to include quaternary carbons.
- Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8-10 Hz.
- Number of Increments (F1): 512-1024.
- Number of Scans per Increment: 16-64.

Visualization of the Structure Elucidation Workflow

The logical flow of interpreting NMR data to elucidate the structure of **Atractyligenin** can be visualized as follows.



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Caption: Workflow for **Atractyligenin** structure elucidation using NMR.

Conclusion

NMR spectroscopy provides a powerful and definitive method for the structure elucidation of complex natural products like **Atractyligenin**. A systematic approach combining 1D (^1H , ^{13}C , DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the molecular structure. The protocols and workflow described herein provide a robust framework for researchers

engaged in natural product chemistry and drug development. Access to a complete and verified set of NMR data is paramount for the final structural confirmation.

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